molecular formula C16H11F4N3O2S B1676219 Mavacoxib CAS No. 170569-88-7

Mavacoxib

Cat. No.: B1676219
CAS No.: 170569-88-7
M. Wt: 385.3 g/mol
InChI Key: TTZNQDOUNXBMJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mavacoxib can be synthesized through a copper-catalyzed reductive ring-cleavage of isoxazoles to yield fluoroalkylated enaminones. This method uses commercially available reagents and is known for its ease of setup, broad tolerance of functionality, and regiospecificity . The process involves the use of copper/diamine catalysis, which is advantageous due to its regiospecificity and the absence of defluorination and reduction of reducible functional groups .

Industrial Production Methods

The industrial production of this compound typically involves a batch process with improved work-up and purification steps to achieve high yields. The process is designed to be efficient and scalable, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mavacoxib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted this compound compounds.

Scientific Research Applications

Mavacoxib has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: Another selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.

    Valdecoxib: Similar to celecoxib, used for its anti-inflammatory properties.

    Parecoxib: A prodrug of valdecoxib, used for short-term management of pain.

Uniqueness of Mavacoxib

This compound is unique due to its long-acting effects, which make it particularly suitable for managing chronic pain in veterinary medicine. Unlike other selective cyclooxygenase-2 inhibitors, this compound requires less frequent dosing, which enhances compliance and convenience for pet owners .

Properties

IUPAC Name

4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZNQDOUNXBMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168880
Record name Mavacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170569-88-7
Record name Mavacoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170569-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mavacoxib [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavacoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
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Record name MAVACOXIB
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Synthesis routes and methods

Procedure details

The following procedure describes a method of preparing the crystal Form I of 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide without isolating the crystal Form II. 2-propanol (70 ml) and ethyl trifluoroacetate (27.15 g, 0.191 moles) are added to a first vessel, followed by a line wash of 2-propanol (10 ml). Next, 25% sodium methoxide in methanol (37.5 g, 0.174 moles) is added to the vessel, followed by a line wash of 2-propanol (10 ml). Next, 4-fluoroacetophenone (20 g, 0.145 moles) is added followed by a line wash of 2-propanol (10 ml). The contents of vessel are heated to 55° C. and held at that temperature for 2 hours, then cooled to ambient temperature. Water (110 ml), concentrated hydrochloric acid (20.0 g, 0.203 moles), and 4-sulfonamidophenylhydrazine hydrochloride (32.4 g, 0.145 moles) are added to a second vessel, followed by a line wash of water (10 ml). The contents of the first vessel are added to the second vessel, followed by a line wash of 2-propanol (60 ml). The combined contents are heated at 70° C. for 2 hours, then cooled to 55° C. and seeded with 10 mg (0.05% wt/wt relative to 4-fluoroacetophenone) of Form I of 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide. The contents are held at 55° C. for 6 hours, then cooled to ambient temperature and filtered. The product is washed with 50% aqueous 2-propanol (120 ml) and water (60 ml), then dried under vacuum at 55° C. to give 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide of the desired Form I polymorph (44.8 g, 80%).
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
32.4 g
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Quantity
27.15 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of mavacoxib?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme. [, , , , ] This enzyme is responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. [] By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Q2: Does this compound exhibit any selectivity for COX-2 over COX-1?

A2: Yes, this compound demonstrates preferential action on the COX-2 isoform compared to COX-1. [] This selectivity is desirable as it minimizes the gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Q3: Beyond COX-2 inhibition, are there other potential mechanisms contributing to this compound's anti-tumor effects?

A3: Research suggests that this compound might exert anti-tumor effects independent of COX-2 expression levels. [, ] In vitro studies on canine cancer cell lines and cancer stem cells revealed anti-proliferative and pro-apoptotic effects even in cells with low COX-2 expression. [, ] The exact mechanisms underlying these effects are still under investigation.

Q4: What is the chemical structure and molecular formula of this compound?

A4: this compound is a member of the sulfonamide subgroup of coxibs. Its chemical name is 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. []

Q5: Are there any studies describing the synthesis of this compound?

A5: Yes, several studies describe efficient synthetic routes for this compound. One approach utilizes a copper-catalyzed reductive ring-cleavage of isoxazoles. [] Another method employs a three-component coupling of 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides. [] These methods offer regioselective synthesis and access to key intermediates for this compound production.

Q6: How is this compound absorbed and distributed in the body?

A6: this compound is highly lipophilic, resulting in good absorption when administered orally, particularly with food. [] The absolute bioavailability of this compound increases significantly when given with food (87.4%) compared to fasted state (46.1%). [] It distributes widely throughout the body and exhibits a relatively large volume of distribution. [, ]

Q7: How is this compound metabolized and excreted?

A8: this compound undergoes limited biotransformation in the dog. [] Elimination occurs primarily through biliary secretion and excretion of unchanged drug in feces. [] Renal excretion plays a minor role due to its limited water solubility. []

Q8: Are there any breed-related differences in the pharmacokinetics of this compound?

A9: Yes, population pharmacokinetic studies have identified breed differences in this compound pharmacokinetics. [] German Shepherds and Labrador Retrievers exhibit higher oral clearance (Cl/F) compared to other breeds with similar age and body weight. []

Q9: How has the efficacy of this compound been evaluated in vitro?

A10: In vitro studies have demonstrated this compound's ability to inhibit both COX-1 and COX-2 isoforms in whole blood assays. [] Additionally, its effects on cell proliferation, apoptosis, and migration have been assessed in various human and canine cancer cell lines. []

Q10: What animal models have been used to assess the efficacy of this compound?

A11: Preclinical models of inflammation and pain, specifically in dogs, have been utilized to evaluate this compound's pharmacodynamics. [] A lipopolysaccharide-induced pyresis model in cockatiels has also been used to study its pharmacodynamic parameters. []

Q11: Has this compound's efficacy been investigated in clinical trials involving client-owned dogs?

A12: Yes, several clinical trials have assessed this compound's efficacy and safety in dogs with naturally occurring osteoarthritis. [, , , ] These studies have demonstrated its effectiveness in reducing pain and inflammation associated with osteoarthritis.

Q12: What clinical metrology instruments have been employed to evaluate this compound's effectiveness in dogs with osteoarthritis?

A13: Studies have used validated clinical metrology instruments such as force platform analysis [, ] and the Canine Brief Pain Inventory (CBPI) to assess this compound's efficacy in improving lameness and pain associated with osteoarthritis. [, , ] Force platform analysis has shown significant improvement in peak vertical force and vertical impulse in treated dogs. []

Q13: What is the general safety profile of this compound in dogs?

A14: While this compound is generally well-tolerated in dogs, potential adverse effects, primarily gastrointestinal, have been reported. [, , ] It is crucial to administer this compound according to the recommended dosage regimen to minimize the risk of adverse effects.

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